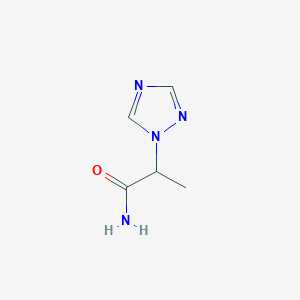

2-(1H-1,2,4-triazol-1-yl)propanamide

Description

BenchChem offers high-quality 2-(1H-1,2,4-triazol-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-1,2,4-triazol-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-4(5(6)10)9-3-7-2-8-9/h2-4H,1H3,(H2,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHKIJOLIYQKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1C=NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chirality and Resolution of 2-(1H-1,2,4-triazol-1-yl)propanamide

This guide serves as a technical whitepaper for researchers and drug development professionals focusing on the stereochemical characterization, synthesis, and resolution of 2-(1H-1,2,4-triazol-1-yl)propanamide . This molecule represents a critical chiral pharmacophore often found in antifungal azoles and agrochemical intermediates.

Executive Summary

The chirality of 2-(1H-1,2,4-triazol-1-yl)propanamide (C₅H₈N₄O) dictates its efficacy and toxicity profile in biological systems. As a structural motif, the 1-substituted-1,2,4-triazole ring is a known inhibitor of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis. The absolute configuration at the

Stereochemical Assignment (CIP Rules)

To accurately discuss the enantiomers, we must first assign the absolute configuration using the Cahn-Ingold-Prelog (CIP) priority rules.

Priority Determination

The chiral center is the C2 carbon of the propanamide chain. The four substituents are ranked by atomic number of the directly attached atom, followed by the atomic numbers of the next shell of atoms.

| Priority | Substituent | Attached Atom | Next Shell (Highest Atomic #) | Reasoning |

| 1 | Triazole Ring | Nitrogen (N) | Carbon (C) | N (Atomic #7) > C (Atomic #6) |

| 2 | Amide Group ( | Carbon (C) | Oxygen (O, O, N)* | C bonded to O (double bond counts x2) and N |

| 3 | Methyl Group ( | Carbon (C) | Hydrogen (H) | C bonded to H only |

| 4 | Hydrogen | Hydrogen (H) | - | Lowest atomic number |

*Note: For the amide carbonyl, the double bond to oxygen counts as two C-O bonds.

Configuration Assignment

-

(R)-Enantiomer: When the lowest priority group (H) is oriented away from the viewer, the sequence 1

2 -

(S)-Enantiomer: When H is away, the sequence 1

2

Synthetic Pathways and Mechanism

The synthesis of 2-(1H-1,2,4-triazol-1-yl)propanamide typically proceeds via nucleophilic substitution (

Racemic Synthesis

Reaction of 2-chloropropanamide with 1,2,4-triazole in the presence of a base (e.g.,

Stereoselective Synthesis (Inversion)

Using an enantiopure starting material, such as (S)-2-chloropropanamide (derived from L-alanine), results in the (R)-triazole product due to Walden inversion inherent in the

Visualization of Synthetic Logic

The following diagram illustrates the bifurcation between racemic and asymmetric synthesis routes.

Figure 1: Synthetic pathways contrasting racemic generation vs. stereospecific inversion.

Analytical Resolution & Characterization

Separation of the enantiomers is critical for pharmacological evaluation. Due to the basic nitrogen in the triazole ring and the hydrogen-bonding capability of the amide, specific stationary phases are required.

Chiral HPLC Method Development

Polysaccharide-based chiral stationary phases (CSPs) are the industry standard for this class of compounds.

-

Column Selection:

-

Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Excellent for amides due to H-bonding interactions.

-

Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Alternative if OD-H resolution is insufficient.

-

-

Mobile Phase:

-

Normal Phase: n-Hexane : Isopropanol (80:20 v/v). The high alcohol content suppresses non-specific interactions with the triazole nitrogen.

-

Additive: 0.1% Diethylamine (DEA) is often added to improve peak shape by masking residual silanols.

-

Experimental Protocol: Chiral Separation

Objective: Resolve (R) and (S) enantiomers with Resolution (

-

Sample Prep: Dissolve 1 mg of racemic 2-(1H-1,2,4-triazol-1-yl)propanamide in 1 mL of Ethanol. Filter through 0.45

m PTFE filter. -

Instrument Setup: HPLC with UV-Vis or PDA detector.

-

Conditions:

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: 210 nm (Amide

) and 254 nm (Triazole).

-

-

Validation: Inject individual enantiomers (if available via synthesis) to establish elution order. Typically, the (R)-isomer elutes differently depending on the specific CSP-analyte interaction mechanism (e.g., inclusion vs. surface adsorption).

Absolute Configuration Determination

While X-ray crystallography is definitive, Vibrational Circular Dichroism (VCD) is a robust alternative for amides.

-

Method: Compare experimental VCD spectra (1000–1800

) with DFT-calculated spectra for the (R)-isomer. -

Key Marker: The carbonyl stretching region (~1680

) usually exhibits a characteristic bisignate couplet sensitive to the chiral environment.

Biological Relevance and Workflow

The biological activity of triazole derivatives often hinges on the stereochemistry. In CYP51 inhibition, one enantiomer typically binds the heme iron more effectively due to the angle of the triazole lone pair relative to the protein backbone.

Pharmacological Screening Workflow

The following workflow describes the logic for evaluating the separated enantiomers.

Figure 2: Workflow for the isolation and biological validation of triazole enantiomers.

References

-

Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography . National Institutes of Health (PubMed). Available at: [Link]

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety . MDPI. Available at: [Link]

-

2-(1H-1,2,4-Triazol-1-YL)propan-1-OL (Chemical Structure & Properties) . PubChem. Available at: [Link]

-

Stereoselective asymmetric syntheses of molecules with a 4,5-dihydro-1H-[1,2,4]-triazoline core . White Rose Research Online. Available at: [Link]

Methodological & Application

Application Note: Extraction and Isolation Techniques for Triazole Propanamide Impurities

The following Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the isolation and characterization of polar impurities in triazole-based pharmaceutical intermediates.

Introduction & Scientific Context

In the synthesis of triazole-based aromatase inhibitors (e.g., Letrozole, Anastrozole) and certain antifungal agents, a critical quality attribute is the control of "Triazole Propanamide" impurities. These species typically arise from the partial hydrolysis of nitrile precursors or incomplete alkylation steps during API manufacturing.

Structurally, these impurities contain a 1,2,4-triazole ring coupled with a propanamide (or benzamide) moiety. Their presence is problematic due to:

-

Structural Similarity: They possess similar UV absorption profiles and retention characteristics to the parent API.

-

Enhanced Polarity: The amide group introduces hydrogen bond donor/acceptor sites, significantly altering solubility compared to the parent nitrile, often requiring orthogonal separation strategies like HILIC or pH-modified Reverse Phase Chromatography (RPC).

The Chemical Challenge: Nitrile Hydrolysis Pathway

The formation of the amide impurity is a classic degradation or side-reaction pathway. For a generic triazole-nitrile drug (e.g., Anastrozole), the pathway is:

Isolating the Amide (Intermediate) requires arresting the hydrolysis before it progresses to the acid, or selectively extracting the neutral amide from the ionic acid and the lipophilic parent.

Strategic Extraction Protocols

Principle: Differential Polarity Extraction

Triazole propanamides are moderately polar (LogP ~0.5–1.5) compared to their parent nitriles (LogP > 2.0). We utilize this polarity gap for enrichment before chromatographic isolation.

Protocol A: Liquid-Liquid Extraction (LLE) Enrichment

Target: Removal of bulk API and ionic acid degradants.

Reagents:

-

Dichloromethane (DCM) – Solvent A (Good for parent)

-

Ethyl Acetate (EtOAc) – Solvent B (Good for amide)

-

Phosphate Buffer (pH 7.0) and Carbonate Buffer (pH 10.0)

Step-by-Step Workflow:

-

Dissolution: Dissolve 5.0 g of Crude API mixture in 50 mL DCM .

-

Acid Wash: Wash with 20 mL Phosphate Buffer (pH 7.0) to remove highly polar salts/acids. Discard aqueous layer.

-

Selective Partitioning:

-

Evaporate DCM to dryness.

-

Reconstitute residue in 10% Methanol in Water (v/v) .

-

Perform extraction with Hexane:EtOAc (9:1) .[1]

-

Insight: The non-polar parent API partitions preferentially into the Hexane-rich layer. The Triazole Propanamide impurity remains largely in the aqueous/methanolic layer or requires pure EtOAc to extract.

-

-

Final Extraction: Extract the aqueous phase with pure EtOAc (3 x 50 mL) .

-

Concentration: Dry the EtOAc layer over

and evaporate to yield the Amide-Enriched Fraction .

Chromatographic Isolation (Prep-HPLC)

For high-purity isolation (>98%), standard C18 methods often fail to resolve the amide from the nitrile with sufficient loading capacity. We employ a pH-modified preparatory method .

Method Development Logic

-

Stationary Phase: C18 is viable, but Phenyl-Hexyl or Polar-Embedded C18 provides better selectivity for the aromatic amide vs. nitrile.

-

Mobile Phase Modifier: The triazole ring is basic (

). Maintaining pH neutral (pH 6-7) keeps the triazole uncharged, maximizing hydrophobic retention. However, using Ammonium Acetate allows for mass-spec compatible volatility.

Protocol B: Preparative HPLC Isolation

| Parameter | Condition | Rationale |

| Column | XBridge Prep Phenyl-Hexyl, 5 µm, 19 x 150 mm | Phenyl interaction enhances selectivity for the aromatic amide over the aliphatic nitrile. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5) | Buffering prevents peak tailing of the triazole nitrogen. |

| Mobile Phase B | Acetonitrile (ACN) | Aprotic solvent prevents H-bond interference. |

| Flow Rate | 15.0 mL/min | Optimized for 19 mm ID column. |

| Detection | UV @ 215 nm & 254 nm | 215 nm for the amide carbonyl; 254 nm for the aromatic ring. |

| Gradient | 0-2 min: 5% B (Hold)2-15 min: 5% | Shallow gradient at low organic % targets the polar amide elution. |

Execution Steps:

-

Sample Loading: Dissolve the Amide-Enriched Fraction (from Protocol A) in Mobile Phase A:B (80:20) at 50 mg/mL. Filter through 0.22 µm PTFE.

-

Injection: Inject 500 µL - 1000 µL per run.

-

Collection:

-

Parent API elutes late (high %B).

-

Triazole Propanamide elutes mid-gradient (approx. 10-12 min).

-

Trigger collection based on UV threshold (Slope > 1.0 mV/s).

-

-

Post-Processing: Lyophilize fractions immediately. Do not use rotary evaporation at high heat (>40°C) to prevent hydrolysis of the amide back to the acid.

Crystallization & Polishing

Chromatography yields purity ~95-98%. To reach Reference Standard grade (>99.5%), crystallization is required.

Protocol C: Anti-Solvent Crystallization

-

Dissolve the lyophilized solid in minimal warm Methanol (MeOH) (approx. 5 mL/g).

-

Slowly add Diisopropyl Ether (DIPE) or MTBE as an anti-solvent dropwise until turbidity persists.

-

Cool to 4°C for 12 hours.

-

Filter the white crystalline solid.

-

Validation: The amide impurity typically crystallizes as fine needles, distinct from the blocky crystals of the parent nitrile.

Visualizing the Workflow

The following diagram illustrates the decision logic for isolating these specific impurities, emphasizing the divergence between the lipophilic parent and the polar impurity.

Figure 1: Isolation workflow for Triazole Propanamide impurities, utilizing polarity differences for initial enrichment followed by chromatographic purification.

Characterization Criteria

To confirm the successful isolation of the "Triazole Propanamide" derivative (e.g., Letrozole Amide), the following spectral data must be verified:

-

Mass Spectrometry (ESI+):

-

Look for

(Addition of -

Example (Letrozole Amide): Parent (285.3 Da)

Impurity (303.3 Da).

-

-

IR Spectroscopy:

-

Disappearance/Reduction of the Nitrile stretch (

). -

Appearance of Amide I (

) and Amide II (

-

-

1H NMR (DMSO-d6):

-

Two distinct broad singlets for

protons (approx.

-

References

-

Guidance for Industry, Q3A(R2) Impurities in New Drug Substances. International Conference on Harmonisation (ICH). Link

-

Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis. Describes the specific amide impurities (Impurity I, II) and their isolation via Prep-HPLC. Link

-

Synthesis and impurity profiling of Letrozole. U.S. Patent 20100190997A1. Details the hydrolysis of the nitrile intermediate to the amide form. Link

-

Hydrophilic interaction liquid chromatography (HILIC) for the separation of polar impurities. Journal of Chromatography A. Provides background on separating polar amide derivatives from non-polar parents. Link

Sources

Application Note: Scalable Manufacturing Processes for 2-(1H-1,2,4-triazol-1-yl)propanamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis and purification of 2-(1H-1,2,4-triazol-1-yl)propanamide , a critical chiral building block for agricultural fungicides (e.g., Fluopicolide intermediates) and pharmaceutical agents. Unlike bench-scale methods that rely on column chromatography, this guide focuses on crystallization-driven purification and regioselective control suitable for multi-kilogram to metric ton production.

Key Performance Indicators (KPIs) of this Protocol:

-

Regioselectivity (N1 vs. N4): > 20:1 prior to recrystallization.

-

Purity: > 99.5% (HPLC), suitable for GMP/GLP downstream use.

-

Scalability: Avoids high-pressure chromatography; utilizes standard stirred-tank reactors (STR).

Chemical Context & Reaction Engineering

The Challenge of Regioselectivity

The core challenge in manufacturing 1-substituted 1,2,4-triazoles is controlling the site of alkylation. The 1,2,4-triazole ring has three potential nucleophilic nitrogen atoms. Due to tautomerism, the N1 and N2 positions are chemically equivalent in the unsubstituted ring, while N4 is unique.

Upon alkylation with 2-chloropropanamide , two primary isomers are formed:

-

N1-isomer (Target): Thermodynamically favored.

-

N4-isomer (Impurity): Kinetically accessible, often forming 5-15% of the crude mixture depending on solvent polarity and base strength.

Reaction Pathway Diagram

The following diagram illustrates the reaction pathway and the divergence between the desired N1-alkylation and the N4-impurity formation.

Figure 1: Reaction pathway showing the bifurcation between the desired N1-alkylated product and the N4 impurity.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled.

| Parameter | Recommended Value | Scientific Rationale |

| Solvent System | Acetonitrile (MeCN) or Acetone | Polar aprotic solvents stabilize the transition state. MeCN allows higher reflux temps ( |

| Base Selection | Potassium Carbonate ( | Anhydrous |

| Stoichiometry | Triazole (1.1 eq) : Alkyl Halide (1.0 eq) | Slight excess of triazole ensures complete consumption of the potentially genotoxic alkyl halide. |

| Temperature | Reflux ( | High temperature favors the thermodynamic N1 product over the kinetic N4 product. |

| Addition Rate | Slow addition (60-90 mins) | Controlling the concentration of the electrophile minimizes bis-alkylation (quaternary salts) and manages the exotherm. |

Detailed Manufacturing Protocol

Safety Warning: 2-Chloropropanamide is an alkylating agent. 1,2,4-Triazole is a potential reproductive toxin. All operations must be conducted in a fume hood or closed reactor system with appropriate PPE.

Phase 1: Alkylation Reaction

-

Reactor Setup: Equip a glass-lined reactor (or round-bottom flask for pilot scale) with a mechanical overhead stirrer, reflux condenser, temperature probe, and dropping funnel.

-

Solvent & Base Charge:

-

Charge Acetonitrile (6.0 vol) relative to expected product mass.

-

Add Anhydrous Potassium Carbonate (1.5 eq) . Note: Use milled

to maximize surface area. -

Start agitation (200-300 RPM).

-

-

Triazole Addition:

-

Add 1,2,4-Triazole (1.1 eq) to the slurry.

-

Heat the mixture to 50°C and hold for 30 minutes. This allows the formation of the potassium triazolide salt in situ.

-

-

Electrophile Addition:

-

Dissolve 2-Chloropropanamide (1.0 eq) in a minimal amount of Acetonitrile (1.0 vol).

-

Add this solution dropwise over 60-90 minutes .

-

Observation: An exotherm will be observed. Maintain internal temperature

C during addition.

-

-

Reaction Completion:

-

Ramp temperature to Reflux (~82°C) .

-

Agitate for 6–8 hours .

-

IPC (In-Process Control): Sample for HPLC. Target: < 1.0% remaining 2-chloropropanamide.

-

Phase 2: Workup and Isolation

-

Filtration (Hot):

-

Cool the mixture to 40°C.

-

Filter the slurry to remove inorganic salts (KCl and excess

). -

Wash the filter cake with warm Acetonitrile (1.0 vol).

-

-

Solvent Swap:

-

Concentrate the filtrate under vacuum to approximately 20% of the original volume (thick oil or slurry).

-

Add Ethyl Acetate (EtOAc, 5.0 vol) .

-

Distill again to remove residual Acetonitrile (azeotropic removal helps product crystallize).

-

-

Crystallization (The Purification Step):

-

Redissolve the residue in boiling Ethyl Acetate .

-

Optional: If N4 impurity is high (>10%), add 5-10% Isopropanol (IPA) to increase solubility of the impurity.

-

Cool slowly (10°C/hour) to 0-5°C.

-

Hold at 0°C for 4 hours. The N1-isomer crystallizes, while the N4-isomer and unreacted triazole remain largely in the mother liquor.

-

Phase 3: Drying

-

Filter the white crystalline solid.

-

Wash with cold EtOAc.

-

Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

The following diagram details the operational flow, highlighting the critical separation points.

Figure 2: Step-by-step unit operations for the scalable manufacture of 2-(1H-1,2,4-triazol-1-yl)propanamide.

Analytical Controls & Troubleshooting

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: Water (0.1%

); B: Acetonitrile. -

Gradient: 5% B to 90% B over 20 mins.

-

Detection: UV @ 210 nm (Amide absorption) and 254 nm.

-

Retention Order: 1,2,4-Triazole (

~2 min) < N1-Product (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<60%) | Incomplete reaction or product loss in mother liquor. | Check reflux temp. If product is too soluble in EtOAc, switch to Toluene for crystallization. |

| High N4 Impurity (>2%) | Reaction temperature too low or base too strong (kinetic control). | Ensure vigorous reflux. Switch solvent to DMSO (if washing capability exists) to improve thermodynamic selectivity. |

| Product "Oiling Out" | Residual Acetonitrile or water in the system. | Ensure complete solvent swap to EtOAc. Dry solvents before use. Seed the crystallization with pure crystals. |

References

-

Regioselectivity in Triazole Alkylation: Boraei, A. T. A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 2016.

-

General Synthesis of Triazole Amides: Tarikoğullari Doğan, A. H., et al. "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity."[2] Turkish Journal of Pharmaceutical Sciences, 2025.[2][5]

-

Solubility Data for Process Design: Wang, S., et al. "Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol...". Journal of Chemical & Engineering Data, via ResearchGate.

-

Purification Strategies: BenchChem Technical Support. "Purification of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene" (Analogous chemistry).

Sources

Application Note: Strategic Utilization of 2-(1H-1,2,4-triazol-1-yl)propanamide in Next-Generation Antifungal Synthesis

Executive Summary & Scientific Rationale

The development of triazole-based antifungals has historically centered on the alcohol-functionalized pharmacophore found in Fluconazole and Voriconazole . However, the emergence of multi-drug resistant (MDR) Candida and Aspergillus strains has necessitated a shift toward novel scaffolds.

2-(1H-1,2,4-triazol-1-yl)propanamide represents a critical, versatile building block in this evolution. It serves two distinct, high-value functions in modern medicinal chemistry:

-

Direct Pharmacophore: As a motif in novel amide-bearing azoles designed to exploit additional hydrogen-bonding interactions within the CYP51 active site channel.

-

Synthetic Divergence Point: As the immediate precursor to

-substituted nitriles (via dehydration), a structural feature pivotal to the synthesis of Ravuconazole and Isavuconazole analogues.

This guide details the optimized synthesis, regioselective control, and downstream application of this intermediate, moving beyond standard literature to address scalability and isomeric purity.

Critical Synthesis Protocol: N-Alkylation & Regiocontrol

The synthesis of 2-(1H-1,2,4-triazol-1-yl)propanamide involves the

Reaction Mechanism & Regiochemistry

-

N1-Alkylation (Thermodynamic): Leads to the active antifungal pharmacophore.

-

N4-Alkylation (Kinetic/Byproduct): Leads to symmetrical, inactive impurities that coordinate heme iron poorly.

Optimized Protocol (Self-Validating)

Reagents:

-

1,2,4-Triazole (1.0 equiv)

-

2-Chloropropanamide (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Potassium Iodide (KI, 0.1 equiv - Catalyst)

-

Solvent: Acetonitrile (ACN) or DMF (DMF favors N1 but is harder to remove).

Step-by-Step Methodology:

-

Activation: In a dry 3-neck flask under

, suspend 1,2,4-triazole (69.0 g, 1.0 mol) and anhydrous -

Catalyst Addition: Add KI (16.6 g, 0.1 mol). The iodide acts as a Finkelstein catalyst, converting the chloro-amide to the more reactive iodo-amide in situ.

-

Precursor Addition: Add 2-chloropropanamide (118.3 g, 1.1 mol) dropwise over 60 minutes. Crucial: Maintain internal temperature

to minimize N4-alkylation. -

Reaction: Reflux (80-82°C) for 6-8 hours.

-

Validation (In-Process Control): Monitor via HPLC or TLC (MeOH/DCM 1:9).

-

Self-Validation Check: The N1 isomer is generally less polar than the N4 isomer on silica due to the symmetry of the N4-substituted species.

-

-

Work-up: Filter hot to remove inorganic salts (

). Concentrate the filtrate under reduced pressure. -

Purification (Isomer Separation):

-

The residue contains an N1:N4 mixture (typically 9:1 to 8:2).

-

Recrystallization: Dissolve crude solid in minimal boiling Isopropyl Alcohol (IPA). Cool slowly to 4°C. The N1 isomer crystallizes preferentially.

-

Yield: Expect 65-75% isolated yield of the N1 isomer.

-

Data: Physicochemical Characterization

| Parameter | Value / Observation | Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or iodine retention. |

| Melting Point | 168 - 172 °C | Sharp range indicates high purity. |

| MS (ESI+) | Consistent with | |

| Regio-Purity | > 98% N1-isomer | Validated by |

Quality Control: Distinguishing N1 vs. N4 Isomers

Correct structural assignment is non-negotiable. The magnetic environment of the triazole protons differs significantly between isomers.

Diagnostic

-

N1-Isomer (Desired): Asymmetric. The protons at C3 and C5 are chemically non-equivalent.

- ~8.5 ppm (s, 1H, H-5)

- ~7.9 ppm (s, 1H, H-3)

-

Key Feature: Two distinct singlets in the aromatic region.

-

N4-Isomer (Impurity): Symmetric. The protons at C3 and C5 are chemically equivalent.

- ~8.3 ppm (s, 2H, H-3/H-5)

-

Key Feature: A single integrated signal (2H) in the aromatic region.

Application Workflows: From Intermediate to Drug Candidate[1]

Once isolated, 2-(1H-1,2,4-triazol-1-yl)propanamide serves two primary synthetic pathways.

Pathway A: Synthesis of Nitrile-Based Antifungals (Ravuconazole Analogs)

The amide is dehydrated to form 2-(1H-1,2,4-triazol-1-yl)propanenitrile . This nitrile is a potent nucleophile for subsequent Grignard or lithiation reactions to build the quaternary center found in Ravuconazole.

Dehydration Protocol:

-

Suspend the amide (10 mmol) in dry DCM.

-

Add Triethylamine (2.2 equiv).

-

Cool to 0°C and add Trifluoroacetic Anhydride (TFAA) (1.1 equiv) dropwise.

-

Stir 1h. Aqueous workup yields the nitrile.

Pathway B: Direct Incorporation into Amide-Based Inhibitors

Recent SAR studies (see Reference 1) indicate that retaining the amide functionality and coupling it to hydrophobic domains (e.g., biphenyls) creates inhibitors effective against fluconazole-resistant C. albicans.

Workflow Visualization:

Figure 1: Synthetic divergence from the propanamide intermediate to key antifungal classes.

Mechanism of Action & Molecular Docking Context

When designing drugs using this intermediate, understanding the binding mode is essential for rational optimization.

-

Heme Coordination: The N4 nitrogen of the triazole ring (from the N1-substituted intermediate) coordinates perpendicularly to the Heme iron (

) of the fungal enzyme Lanosterol 14 -

The Propanamide Role:

-

The methyl group (from the propyl chain) fits into the hydrophobic pocket defined by Tyr118.

-

The Amide Carbonyl can accept hydrogen bonds from the protein backbone or water networks.

-

The Amide Nitrogen (

) acts as a donor, potentially interacting with His377 or the propionate side chains of the heme.

-

CYP51 Inhibition Pathway:

Figure 2: Pharmacological cascade initiated by the triazole-propanamide scaffold.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete alkylation or hydrolysis. | Ensure anhydrous conditions.[1] Increase catalyst (KI) loading. |

| High N4 Isomer (>20%) | Reaction temperature too high. | Maintain T < 50°C during addition. Switch solvent to Acetone (lower boiling point). |

| Product is Oily/Sticky | Residual DMF or solvent. | Triturate with diethyl ether or cold toluene to induce crystallization. |

| Coloration (Brown) | Iodine liberation from KI. | Wash organic layer with 10% Sodium Thiosulfate ( |

References

-

Zhang, S., et al. (2023). "Design, synthesis and in vitro biological studies of novel triazoles containing aryl-propanamide side chains with potent and broad-spectrum antifungal activity." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Tamura, K., Kumagai, N., & Shibasaki, M. (2014).[2] "An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia)." The Journal of Organic Chemistry.

-

U.S. Patent 10,626,102. "Process for the synthesis of efinaconazole." (Describes related triazole-epoxide ring opening and intermediate handling).

-

Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles." (General methodologies for triazole ring formation and alkylation).

Sources

Application Note: Preparation and Qualification of 2-(1H-1,2,4-triazol-1-yl)propanamide Reference Standard

Abstract

This application note details a robust protocol for the synthesis, purification, and analytical qualification of 2-(1H-1,2,4-triazol-1-yl)propanamide (CAS: Not widely listed; analogue to 1158736-02-7 alcohol). This compound serves as a critical reference standard for impurity profiling in the development of triazole-based antifungal therapeutics (e.g., Fluconazole, Voriconazole) and agrochemicals. The guide addresses the specific challenge of regioselectivity (N1- vs. N4-alkylation) and provides a self-validating workflow for certifying the material as a Primary Reference Standard.

Introduction & Strategic Rationale

The 1,2,4-triazole moiety is a pharmacophore central to modern antifungal agents.[1] During the alkylation of 1,2,4-triazole—a common step in manufacturing—regioisomeric impurities are frequently generated. 2-(1H-1,2,4-triazol-1-yl)propanamide represents a potential process impurity or degradation product formed via the hydrolysis of nitrile precursors or direct amidation.

The Regioselectivity Challenge

The alkylation of 1,2,4-triazole is ambident. While the N1-isomer (Target) is generally the thermodynamic product, the N4-isomer (Impurity) often forms as a kinetic byproduct.

-

Target (N1): 2-(1H-1,2,4-triazol-1-yl)propanamide.

-

Impurity (N4): 2-(4H-1,2,4-triazol-4-yl)propanamide.

Critical Quality Attribute (CQA): The reference standard must be chemically pure (>99.5%) and, crucially, regioisomerically pure. This protocol uses 2D-NMR (NOESY/HMBC) as the definitive gatekeeper for structural assignment.

Synthetic Protocol

Retrosynthetic Analysis

We utilize a direct nucleophilic substitution (SN2) strategy. 2-Chloropropanamide is selected as the electrophile due to its commercial availability and favorable reactivity profile compared to the bromo-analog (which promotes higher N4-alkylation rates).

Reaction Scheme: 1,2,4-Triazole + 2-Chloropropanamide + Base → Target (N1) + Isomer (N4)

Materials & Reagents

| Reagent | Equiv. | Function | Grade |

| 1,2,4-Triazole | 1.2 | Nucleophile | >99% |

| 2-Chloropropanamide | 1.0 | Electrophile | >98% |

| Potassium Carbonate (K₂CO₃) | 1.5 | Base | Anhydrous, Granular |

| Potassium Iodide (KI) | 0.05 | Catalyst (Finkelstein) | >99% |

| Acetonitrile (MeCN) | - | Solvent | HPLC Grade |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge a 250 mL three-necked round-bottom flask with 1,2,4-Triazole (8.28 g, 120 mmol) and Anhydrous K₂CO₃ (20.7 g, 150 mmol).

-

Add Acetonitrile (100 mL) and stir at room temperature for 30 minutes to facilitate deprotonation.

-

Add Potassium Iodide (0.83 g, 5 mmol) as a catalyst.

-

Add 2-Chloropropanamide (10.75 g, 100 mmol) in a single portion.

Step 2: Reaction Execution

-

Heat the mixture to reflux (80–82 °C) under a nitrogen atmosphere.

-

Monitor by HPLC or TLC (Mobile Phase: 10% MeOH in DCM).

-

Target Completion: >95% conversion of chloropropanamide.

-

Typical Time: 6–8 hours.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (KCl, excess K₂CO₃) and wash the cake with cold Acetonitrile (20 mL).

-

Concentrate the filtrate under reduced pressure to obtain a crude semi-solid residue.

-

Trituration (Critical): Add Ethyl Acetate (50 mL) to the crude residue and stir vigorously for 1 hour. The N1-isomer typically crystallizes, while unreacted triazole and some N4-isomer remain in the mother liquor.

-

Filter the solid and dry under vacuum at 45 °C.

Purification Strategy

To achieve "Reference Standard" grade purity (>99.5%), a two-stage purification is required.

Stage 1: Recrystallization

-

Solvent System: Isopropanol (IPA) / Ethanol (9:1).

-

Protocol: Dissolve crude solid in minimum boiling Ethanol. Slowly add IPA until turbidity is observed. Cool slowly to 4 °C.

-

Objective: Bulk removal of N4-isomer.

Stage 2: Preparative HPLC (If Purity < 99.0%)

-

Column: C18 Prep Column (e.g., YMC-Actus Triart C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 210 nm.

-

Fraction Collection: Collect only the main peak heart-cut. Lyophilize fractions.

Analytical Qualification (CoA Generation)

This section defines the testing required to release the material as a Primary Reference Standard.

Structural Identification (The "Trust" Pillar)

-

1H NMR (DMSO-d6):

-

Look for two distinct singlets for the triazole ring protons (~8.0 ppm and ~8.5 ppm).[2]

-

The methine proton (-CH-) of the propanamide group will appear as a quartet (~5.0–5.2 ppm).

-

N1 vs N4 Check: In the N1-isomer, the two triazole protons are chemically non-equivalent. In the N4-isomer (symmetric), they appear as a single signal or very close doublet.

-

-

2D NOESY:

-

Requirement: Observe a NOE correlation between the propanamide methine proton and only one of the triazole protons (H5). This confirms N1-substitution.

-

Purity & Potency Assignment

-

HPLC Purity: >99.5% (Area %).

-

Residual Solvents (GC-HS): Quantify MeCN, EtOH, IPA.

-

Water Content (Karl Fischer): Quantify moisture.

-

Potency Calculation (Mass Balance):

Visualization: Synthesis & Qualification Workflow

Figure 1: Decision tree for the synthesis and qualification of the reference standard.

Storage and Stability

-

Storage: Store in amber glass vials at 2–8 °C. The amide bond is susceptible to hydrolysis under extreme pH; protect from moisture.

References

-

ISO Guide 80:2014 . Guidance for the in-house preparation of quality control materials (QCMs). International Organization for Standardization.[3] Link

-

Shie, J. et al. (2015).[4] "A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy". Chemical Communications. Link

-

FDA Guidance for Industry . (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[5] Link

-

PubChem Compound Summary . "2-(1H-1,2,4-Triazol-1-yl)propan-1-ol" (Analogue Structure Support). National Center for Biotechnology Information. Link

-

ChemicalBook . "1,2,4-Triazole Chemical Properties and Synthesis". (General Reactivity Reference). Link

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Optimization for 2-(1H-1,2,4-triazol-1-yl)propanamide

Status: Operational Ticket ID: TRZ-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Resolving Peak Tailing and Asymmetry in Triazole-Propanamide Analysis

Executive Summary

The analysis of 2-(1H-1,2,4-triazol-1-yl)propanamide presents a classic chromatographic challenge: analyzing a basic nitrogen heterocycle (the triazole) attached to a polar backbone (the propanamide).

The dominant failure mode—peak tailing (

Module 1: The Chemistry of Tailing (Root Cause Analysis)

To fix the tailing, you must understand the molecular war happening inside your column.

The Mechanism

The 1,2,4-triazole ring contains three nitrogen atoms. While the amide nitrogen is non-basic due to resonance, the triazole ring (specifically N4) acts as a weak base (

-

The Analyte: At neutral pH (pH 6-7), the triazole is largely unprotonated but possesses lone pairs capable of strong Hydrogen Bonding.

-

The Column: Silica-based columns possess residual silanols (

).[1] Above pH 3.5, these silanols ionize to -

The Interaction: The basic triazole interacts with the acidic silanols via ion-exchange (if protonated) or hydrogen bonding (if neutral). This "drag" effect delays a portion of the analyte population, creating the "tail."

Visualizing the Interaction

Figure 1: Mechanism of silanol-analyte interaction leading to peak tailing and suppression strategies.

Module 2: Mobile Phase Optimization Strategy

The most effective way to resolve tailing for this molecule is manipulating the mobile phase to "turn off" the silanol activity.

Strategy A: The "Low pH" Approach (Recommended)

Logic: By lowering the pH below 3.0, you suppress the ionization of surface silanols (

-

Protocol:

-

Buffer: 0.1% Formic Acid or 20 mM Potassium Phosphate.

-

Target pH: 2.0 – 2.5 .

-

Warning: Do not go below the pH limit of your column (usually pH 2.0 for standard silica).

-

Effect: The triazole will be protonated (

), but since the silanols are neutral, repulsion or lack of attraction prevails.

-

Strategy B: The "Chaotropic" Buffer

Logic: If low pH is insufficient, increase the ionic strength to overwhelm the ion-exchange sites.

-

Protocol:

-

Increase buffer concentration from 10 mM to 25–50 mM .

-

Use Perchlorate (

) or Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent that masks the positive charge on the triazole. -

Concentration: 0.05% - 0.1% TFA.

-

Strategy C: Sacrificial Base (The "TEA" Trick)

Logic: Add a stronger base to the mobile phase to saturate the silanol sites before the analyte gets there.

-

Note: This is a "legacy" method. Modern columns rarely require this, but it is a powerful fix for older Type-A silica columns.

Module 3: Stationary Phase Selection

If mobile phase adjustments fail, your column chemistry is likely mismatched.[5]

| Column Type | Suitability | Why? |

| Standard C18 (Type A) | ❌ Poor | High silanol activity; severe tailing likely. |

| End-Capped C18 (Type B) | ✅ Good | "End-capping" reacts residual silanols with small groups (e.g., trimethylsilyl) to block interactions. |

| Polar-Embedded (Amide/Carbamate) | ✅✅ Excellent | Embedded polar groups shield silanols and provide alternative interaction sites for the propanamide group. |

| Charged Surface Hybrid (CSH) | 🏆 Best | Surface is slightly charged to electrostatically repel basic analytes, sharpening the peak. |

Module 4: Troubleshooting Workflow (Decision Tree)

Follow this logic path to diagnose the specific cause of your tailing.

Figure 2: Step-by-step decision tree for diagnosing peak asymmetry.

Frequently Asked Questions (FAQ)

Q1: I am using 100% Acetonitrile as the organic modifier. Why is the tailing worse than with Methanol? A: Methanol is a protic solvent, meaning it can hydrogen bond with the residual silanols on the column, effectively "masking" them from your analyte. Acetonitrile is aprotic and leaves the silanols exposed to interact with the triazole ring.

-

Fix: Try switching to Methanol or a MeOH/ACN blend.

Q2: My peak is tailing AND fronting (splitting). Is this the same issue? A: No. Split peaks usually indicate sample solvent incompatibility . If you dissolve the propanamide in 100% DMSO or ACN but inject it into a 90% water mobile phase, the analyte precipitates or travels faster than the eluent initially.

-

Fix: Dissolve the sample in the starting mobile phase (e.g., 90:10 Water:ACN).

Q3: Can I use high pH (pH 10) to fix this?

A: Theoretically, yes. At pH 10, the triazole is neutral (

-

Risk: Standard silica dissolves above pH 8.0. You must use a Hybrid (polymer-silica) or specialized High-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH).

Standardized Protocol: Silanol Activity Test

Use this protocol to validate if your column is the source of the problem.

-

Preparation: Prepare a standard of the analyte at 10 µg/mL in Mobile Phase A.

-

Condition 1 (Control): Run your current method. Record Asymmetry (

).[6] -

Condition 2 (TFA Challenge): Add 0.1% Trifluoroacetic Acid (TFA) to Mobile Phase A & B. Run the same gradient.

-

Analysis:

-

If

drops significantly (e.g., from 1.8 to 1.2), the issue is Silanol Interaction . (TFA masks the interactions). -

If

remains unchanged, the issue is likely Column Void (physical damage) or Extra-Column Volume (tubing/fittings).

-

References

-

Phenomenex. (2025).[7] HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Guides. Link

-

Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Link

-

Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Element Technical Support.[8][9] Link

-

Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.[3]Link

-

PubChem. (2025). 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol Compound Summary. National Library of Medicine. Link

Sources

- 1. pharmagrowthhub.com [pharmagrowthhub.com]

- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 3. pharmagrowthhub.com [pharmagrowthhub.com]

- 4. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromtech.com [chromtech.com]

- 7. turkjps.org [turkjps.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

Technical Support Center: Minimizing Byproduct Formation in Triazole Alkylation Reactions

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of byproduct formation during triazole alkylation reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of your desired regioisomer, and streamline your purification processes.

Introduction: The Challenge of Regioselectivity

The N-alkylation of unsubstituted triazoles, such as 1,2,3-triazole and 1,2,4-triazole, is a cornerstone of heterocyclic chemistry, yet it presents a significant challenge in controlling regioselectivity.[1] The triazole ring possesses multiple nucleophilic nitrogen atoms, leading to the potential formation of a mixture of N1, N2, and N4-alkylated isomers.[2][3] This often necessitates complex purification steps and results in lower overall yields of the desired product.[4] This guide will delve into the mechanistic principles governing these reactions and provide actionable strategies to steer the reaction toward your target molecule.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 (or N4) isomers in my triazole alkylation?

The formation of multiple regioisomers is a common outcome in triazole alkylation due to the ambident nucleophilic nature of the triazole anion.[1][5] The distribution of products is influenced by a delicate balance of electronic and steric factors, as well as reaction conditions such as the choice of base, solvent, and temperature.[2] Generally, the N1 position is kinetically favored due to higher electron density, while the N2-substituted isomer is often the more thermodynamically stable product.[2]

Q2: What are the most common byproducts other than regioisomers?

Beyond the formation of different N-alkylated isomers, several other byproducts can complicate your reaction mixture:

-

Over-alkylation Products (Quaternary Salts): Particularly when using an excess of a reactive alkylating agent or harsh reaction conditions, the already alkylated triazole can undergo a second alkylation, forming a quaternary triazolium salt.[3] These salts are often highly polar and may precipitate from the reaction mixture.

-

Mono-alkylation Products (in di-alkylation reactions): When using a dihaloalkane to link two triazole units, incomplete reaction can lead to the formation of mono-alkylated halo-functionalized intermediates.[3]

-

Products from Side Reactions of the Alkylating Agent: The alkylating agent itself might undergo side reactions, such as elimination, especially with stronger, more sterically hindered bases.

Q3: How can I reliably distinguish between the different regioisomers?

Characterization and differentiation of regioisomers are critical for confirming the success of your reaction. The following analytical techniques are indispensable:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for isomer identification. The chemical shifts of the triazole ring protons and carbons are distinct for each isomer.[3] Two-dimensional NMR techniques, such as HMBC and NOESY, can provide definitive structural assignments.

-

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation of the specific regioisomer formed.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate and quantify the isomers in a mixture.[3] Co-injection with a known standard can confirm the identity of a peak.

Troubleshooting Guide: Steering Regioselectivity

This section provides a systematic approach to troubleshooting and optimizing your triazole alkylation reactions to minimize byproduct formation.

Issue 1: Poor Regioselectivity (Mixture of Isomers)

Controlling the site of alkylation is paramount for a successful and efficient synthesis.

Causality:

The ratio of N1 to N2/N4 isomers is a function of the interplay between the triazole substrate, alkylating agent, base, and solvent. The choice of these components can influence the site of deprotonation and the subsequent nucleophilic attack.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Solutions & Scientific Rationale:

-

Base Selection is Crucial:

-

For N1-Selectivity in 1,2,4-Triazoles: The use of a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent like THF has been shown to favor the formation of the N1-alkylated isomer.[3][6] The bulky nature of the base may favor deprotonation at the less sterically hindered N1 position.

-

For N2-Selectivity in 1,2,3-Triazoles: Certain conditions can favor the thermodynamically more stable N2 isomer. For some substituted triazoles, using bases like sodium carbonate (Na₂CO₃) in a polar aprotic solvent like DMF can lead to preferential N2-alkylation.[7]

-

Common Bases Leading to Mixtures: Strong, non-hindered bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF often result in mixtures of isomers.[3]

-

-

Solvent Effects:

-

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are effective at solvating the cation of the base, leading to a more "naked" and highly reactive triazolide anion. This can sometimes lead to lower selectivity. However, in some cases, high yields and good selectivity have been observed in these solvents.[7]

-

Non-Polar/Less Polar Solvents (e.g., THF, Toluene): In these solvents, ion pairing between the triazolide anion and the cation of the base is more significant. This can influence the regiochemical outcome of the alkylation.[1][5]

-

Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen bond with the triazole and the triazolide anion, which can affect the nucleophilicity of the different nitrogen atoms and lead to lower selectivity.[7]

-

-

Temperature Control:

-

Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable isomer. It is often beneficial to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.

-

-

Impact of the Alkylating Agent:

-

Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom of the triazole ring.[8][9] For example, in a 4,5-disubstituted 1,2,3-triazole, the N2 position is sterically more accessible than N1 or N3.[2]

-

Reactivity: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) may exhibit lower selectivity than less reactive ones.[7]

-

Issue 2: Formation of Over-Alkylation Products (Quaternary Salts)

The formation of triazolium salts can significantly reduce the yield of the desired neutral product and complicate purification.

Causality:

Over-alkylation occurs when the N-alkylated triazole product, which is still nucleophilic, reacts with another molecule of the alkylating agent. This is more likely to happen with an excess of the alkylating agent, at higher temperatures, or with prolonged reaction times.[3]

Solutions & Scientific Rationale:

-

Stoichiometry Control: Use a precise molar ratio of triazole to alkylating agent. For a mono-alkylation, a slight excess of the triazole can be used to ensure the complete consumption of the alkylating agent. For a bis-alkylation with a dihaloalkane, a 2:1 ratio of triazole to the alkylating agent is recommended.[3]

-

Control Addition of Reagents: Add the alkylating agent slowly or dropwise to the solution of the deprotonated triazole. This helps to maintain a low concentration of the alkylating agent in the reaction mixture at any given time, minimizing the chance of a second alkylation.

-

Moderate Reaction Temperature: Avoid excessively high temperatures, as this can increase the rate of the undesired second alkylation.

Issue 3: Incomplete Reaction and/or Low Yield

Low conversion of starting materials or a low yield of the desired product can be due to several factors.

Causality:

Incomplete deprotonation of the triazole, deactivation of the base by moisture, or insufficient reaction time or temperature can all lead to low yields.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Solutions & Scientific Rationale:

-

Ensure Anhydrous Conditions: Bases like NaH are highly sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Verify Base Quality and Stoichiometry: Ensure the base is not old or degraded. Use at least one equivalent of base for each triazole N-H to be deprotonated.

-

Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating may be required. Microwave irradiation has also been shown to accelerate these reactions.[10][11]

-

Consider a Phase-Transfer Catalyst: In biphasic systems or when using solid bases like K₂CO₃, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction between the triazolide anion and the alkylating agent.[12]

Data Summaries for Quick Reference

Table 1: Influence of Base and Solvent on Regioselectivity in 1,2,4-Triazole Alkylation

| Base | Solvent | Predominant Isomer | Approximate N1:N4 Ratio | Reference |

| DBU | THF | N1 | ~90:10 | [3][6] |

| NaH | DMF | Mixture | Varies | [3] |

| K₂CO₃ | DMF/Acetonitrile | Mixture | Varies | [3][12] |

| NaOEt | Ethanol | N1 | N/A | [13] |

Table 2: General Impact of Reaction Parameters on Alkylation Outcome

| Parameter | Effect on Regioselectivity | Effect on Byproduct Formation |

| Sterically Hindered Base | Can favor the less sterically hindered isomer. | May promote elimination of the alkylating agent. |

| Polar Aprotic Solvent | Can lead to mixtures due to a highly reactive anion. | Can accelerate the reaction, potentially increasing over-alkylation if not controlled. |

| Non-Polar Solvent | Ion-pairing effects can influence selectivity. | Slower reaction rates may reduce over-alkylation. |

| Low Temperature | May favor the kinetic product. | Can reduce the rate of side reactions. |

| Bulky Alkylating Agent | Favors reaction at the sterically most accessible nitrogen. | May require more forcing conditions, potentially leading to other byproducts. |

Experimental Protocols

Protocol 1: N1-Selective Alkylation of 1,2,4-Triazole

This protocol is adapted from methodologies that have shown high selectivity for the N1 isomer.[3][6]

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,2,4-triazole (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 equivalents) dropwise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add the alkylating agent (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Alkylation of a Substituted 1,2,3-Triazole

This protocol provides a general starting point for the alkylation of substituted triazoles where mixtures may be expected.[7]

-

In a round-bottom flask, dissolve the substituted 1,2,3-triazole (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Add sodium carbonate (Na₂CO₃) (1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkylating agent (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) overnight, or until TLC analysis indicates consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify the resulting residue by column chromatography to separate the regioisomers.

Conclusion

Minimizing byproduct formation in triazole alkylation reactions is a multifaceted challenge that requires a careful and systematic approach to reaction optimization. By understanding the underlying principles of regioselectivity and the factors that contribute to side reactions, researchers can make informed decisions to improve the outcome of their syntheses. This guide serves as a foundational resource for troubleshooting common issues and implementing strategies to achieve higher yields and purer products.

References

-

Dale, H. J. A., Hodges, G., & Lloyd-jones, G. C. (2019). Taming Ambident Triazole Anions: Regioselective Ion-Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society. [Link]

-

Oliynyk, O., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. [Link]

-

Dale, H. J. A., Hodges, G., & Lloyd-jones, G. C. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. PubMed. [Link]

-

Davenport, J. W., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development. [Link]

-

Dale, H. J. A., Hodges, G., & Lloyd-jones, G. C. (2019). Taming Ambident Triazole Anions: Regioselective Ion-Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. University of Edinburgh Research Explorer. [Link]

-

de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências. [Link]

-

Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. [Link]

-

Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. [Link]

-

Kumar, V., & Kaur, M. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis. [Link]

-

Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. [Link]

-

Kumar, A., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry. [Link]

-

Bulger, P. G., et al. (2002). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron. [Link]

-

Gomaa, M. A. M., & Ali, A. A.-S. (2020). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances. [Link]

-

Czapik, A., et al. (2020). Superbase-promoted site-selective alkylation of triazole heteroarenes. Chemistry – A European Journal. [Link]

-

Torres, V., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules. [Link]

-

Bak, R., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Organic & Biomolecular Chemistry. [Link]

-

Science.gov. (n.d.). steric hindrance effect: Topics by Science.gov. Science.gov. [Link]

-

Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]

-

Aouine, Y., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. YouTube. [Link]

-

Gulevich, A. V., & Gevorgyan, V. (2012). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Pokrovskii, L. M., & Pevzner, M. S. (2010). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. Russian Journal of Organic Chemistry. [Link]

-

Kristensen, J. L., et al. (2001). Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles. Molecules. [Link]

-

Marković, V., et al. (2019). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure. [Link]

-

Bak, R., et al. (2022). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv. [Link]

-

NotEvans. (2017). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. [Link]

Sources

- 1. Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. steric hindrance effect: Topics by Science.gov [science.gov]

- 9. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]

- 10. researchgate.net [researchgate.net]

- 11. broadinstitute.org [broadinstitute.org]

- 12. youtube.com [youtube.com]

- 13. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

Technical Support Center: Enhancing the Thermal Stability of 2-(1H-1,2,4-triazol-1-yl)propanamide Formulations

Welcome to the technical support center for 2-(1H-1,2,4-triazol-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to improving the thermal stability of formulations containing this active pharmaceutical ingredient (API).

Introduction

2-(1H-1,2,4-triazol-1-yl)propanamide is a molecule of interest with a chemical structure that includes a 1,2,4-triazole ring and a propanamide side chain. Both functional groups can be susceptible to degradation under thermal stress, which can impact the efficacy, safety, and shelf-life of the final product. This guide will provide a comprehensive overview of potential stability issues and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 2-(1H-1,2,4-triazol-1-yl)propanamide that may be susceptible to thermal degradation?

A1: The two primary functional groups of concern for thermal stability are the amide bond in the propanamide side chain and the 1,2,4-triazole ring . Amide bonds can be susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures.[1][2] The 1,2,4-triazole ring is generally aromatic and stable, but harsh conditions like high temperatures can potentially lead to rearrangements or degradation.[3][4]

Q2: What are the likely degradation pathways for this molecule under thermal stress?

A2: Based on the structure, the most probable degradation pathway is the hydrolysis of the amide bond . This reaction would break the carbon-nitrogen bond, leading to the formation of 2-(1H-1,2,4-triazol-1-yl)propanoic acid and ammonia.[1] Another potential, though less likely, degradation pathway could involve the triazole ring, especially if the formulation contains reactive excipients or is exposed to extreme pH and temperature.[3][5]

Q3: What are the best practices for storing 2-(1H-1,2,4-triazol-1-yl)propanamide to ensure its stability?

A3: To maintain the integrity of 2-(1H-1,2,4-triazol-1-yl)propanamide, it is recommended to store the compound in a cool, dry, and dark place .[3] Exposure to high temperatures, humidity, and light can accelerate degradation. For long-term storage, it is advisable to keep the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, at refrigerated temperatures (e.g., 2-8 °C).[3]

Q4: How can I assess the thermal stability of my formulation?

A4: A suite of thermal analysis techniques can be employed to evaluate the thermal stability of your formulation.[6] The most common methods include:

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures.[7]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and degradation events.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for separating and quantifying the parent compound and any degradation products that may form over time under different temperature conditions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable troubleshooting steps.

Issue 1: Appearance of an unknown peak in the HPLC chromatogram after storing the formulation at elevated temperatures.

-

Potential Cause: This is a strong indication of thermal degradation. The unknown peak likely corresponds to a degradation product.

-

Troubleshooting Steps:

-

Characterize the Degradant: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown peak. This can help in identifying the degradation product, for instance, by checking if the mass corresponds to the hydrolyzed product, 2-(1H-1,2,4-triazol-1-yl)propanoic acid.

-

Optimize Storage Conditions: Re-evaluate your storage conditions. Ensure the formulation is protected from high temperatures, light, and moisture.[3]

-

Formulation Re-evaluation: Consider the inclusion of stabilizing excipients in your formulation.

-

Issue 2: Inconsistent results in biological assays.

-

Potential Cause: Degradation of the active compound in the assay medium due to thermal instability can lead to a decrease in the effective concentration of the API, resulting in variable assay results.[3]

-

Troubleshooting Steps:

-

Freshly Prepare Solutions: Whenever possible, prepare solutions of the compound immediately before use in biological assays.

-

Assess Stability in Assay Medium: Conduct a time-course experiment to evaluate the stability of the compound in the specific assay buffer and at the incubation temperature. Use HPLC to monitor the concentration of the parent compound over time.

-

pH Control: Ensure the pH of your formulation and assay medium is within a range that minimizes hydrolysis of the amide bond.[1]

-

Strategies for Improving Thermal Stability

Improving the thermal stability of 2-(1H-1,2,4-triazol-1-yl)propanamide formulations often involves a combination of strategies, from the selection of appropriate excipients to the optimization of the manufacturing process.

Excipient Selection

The choice of excipients is critical in protecting the API from degradation.[9][10]

| Excipient Class | Examples | Mechanism of Stabilization |

| Antioxidants | Butylated hydroxytoluene (BHT), Ascorbic acid | Inhibit oxidative degradation pathways. |

| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | Can stabilize amide groups from degradation.[11] |

| Buffering Agents | Phosphate buffers, Citrate buffers | Maintain a stable pH to prevent acid or base-catalyzed hydrolysis.[12] |

| Bulking Agents (for solid dosage forms) | Mannitol, Lactose | Provide structure and can help protect the API from moisture.[13] |

| Moisture Scavengers | Colloidal silicon dioxide | Adsorb moisture within the formulation, reducing the potential for hydrolysis. |

Formulation Approaches

-

Lyophilization (Freeze-Drying): For liquid formulations, lyophilization can significantly enhance stability by removing water, which is often a key reactant in degradation pathways.[12][14]

-

Solid Dispersion Technology: Dispersing the API in a polymer matrix at a molecular level can create a stable amorphous form, which can sometimes improve stability.[15]

-

Co-crystallization: Forming co-crystals of the API with a suitable co-former can alter the physicochemical properties of the API, potentially leading to enhanced thermal stability.

Experimental Protocols

Protocol 1: Accelerated Stability Study using HPLC

-

Prepare your formulation of 2-(1H-1,2,4-triazol-1-yl)propanamide.

-

Divide the formulation into several aliquots and store them at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH, and a control at 2-8°C).

-

At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each storage condition.

-

Analyze the samples by a validated stability-indicating HPLC method.

-

Quantify the amount of the parent compound remaining and any major degradation products.

-

Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

Protocol 2: Thermal Analysis using TGA and DSC

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh 5-10 mg of your formulated powder into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.[7]

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of your formulated powder into a DSC pan and seal it.

-

Place the pan in the DSC instrument alongside an empty reference pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range.

-

Record the heat flow. Endothermic peaks may indicate melting or desolvation, while exothermic peaks can indicate degradation or crystallization.[8]

-

Visualizations

Caption: Workflow for developing a thermally stable formulation.

Caption: Primary hypothesized thermal degradation pathway.

References

-

Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds. PubMed. Available at: [Link]

-

Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmanotes. Available at: [Link]

-

Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. ResearchGate. Available at: [Link]

-

Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. PMC. Available at: [Link]

-

Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. PMC. Available at: [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Technology Networks. Available at: [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]

-

Thermal Analysis Methods in Pharmaceutical Quality Control. ResearchGate. Available at: [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

-

Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidati. Springer. Available at: [Link]

-

Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. Available at: [Link]

-

TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES Publishing. Available at: [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available at: [Link]

-

Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. PMC. Available at: [Link]

-

Thermal Analysis of Pharmaceuticals. Henven. Available at: [Link]

-

Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Neurelis. Available at: [Link]

-

The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available at: [Link]

-

Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. MDPI. Available at: [Link]

-

Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. Pharmaceutical Technology. Available at: [Link]

-

Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). LinkedIn. Available at: [Link]

-

Stabilizer Excipients. American Pharmaceutical Review. Available at: [Link]

-

Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

-

Amides. EBSCO. Available at: [Link]

-

Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. JOCPR. Available at: [Link]

-

Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. ResearchGate. Available at: [Link]

-

Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. Wiley Online Library. Available at: [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turk J Pharm Sci. Available at: [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC. Available at: [Link]

Sources

- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]

- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. colorcon.com [colorcon.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. mdpi.com [mdpi.com]

- 14. neurelis.com [neurelis.com]

- 15. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

Technical Support Center: Triazole Isomer Purification

The following technical guide is structured as an interactive Support Center for separation scientists.